molecular formula C20H16BrNO2 B15076929 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one

1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one

Cat. No.: B15076929
M. Wt: 382.2 g/mol
InChI Key: VNGMCXXQKHUHQH-YBFXNURJSA-N
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Description

1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole ring substituted with an acetyl group and a vinyl group bearing bromophenyl and phenyl substituents

Preparation Methods

The synthesis of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl group and the vinyl group with bromophenyl and phenyl substituents. Common reagents used in these reactions include bromobenzene, acetyl chloride, and phenylacetylene. The reaction conditions usually involve the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Addition: The vinyl group can participate in addition reactions with electrophiles, forming various addition products.

Scientific Research Applications

1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    1-Acetyl-4-(1-(4-chlorophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    1-Acetyl-4-(1-(4-fluorophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: The presence of a fluorophenyl group can influence the compound’s properties, such as its lipophilicity and metabolic stability.

    1-Acetyl-4-(1-(4-methylphenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: The methylphenyl group may affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

1-acetyl-3-[(E)-1-(4-bromophenyl)-2-phenylethenyl]-2H-pyrrol-5-one

InChI

InChI=1S/C20H16BrNO2/c1-14(23)22-13-17(12-20(22)24)19(11-15-5-3-2-4-6-15)16-7-9-18(21)10-8-16/h2-12H,13H2,1H3/b19-11+

InChI Key

VNGMCXXQKHUHQH-YBFXNURJSA-N

Isomeric SMILES

CC(=O)N1CC(=CC1=O)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)N1CC(=CC1=O)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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